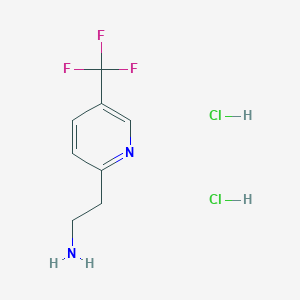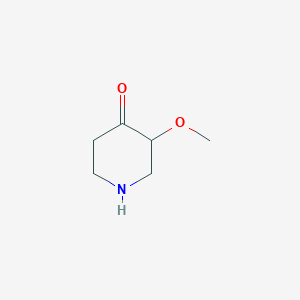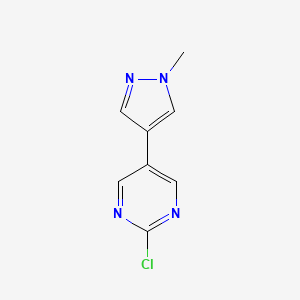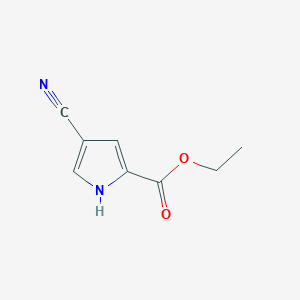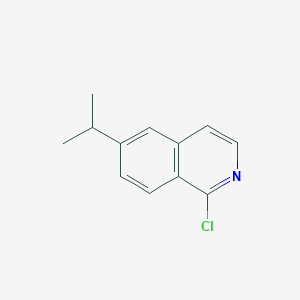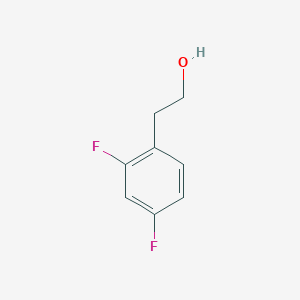
2-(2,4-二氟苯基)乙醇
描述
2-(2,4-Difluorophenyl)ethanol is an aromatic alcohol molecule. It has a CAS number of 81228-02-6 and a molecular weight of 158.145 . The molecular formula is C8H8F2O . It is also known by other synonyms such as 2,4-difluorophenethyl alcohol and benzeneethanol, 2,4-difluoro- .
Synthesis Analysis
The synthesis of 2-(2,4-Difluorophenyl)ethanol can be achieved by various methods. One such method involves the asymmetric reduction of prochiral ketones . Another method involves the Grignard reaction of 2,4-difluorophenylmagnesium bromide with formaldehyde .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Difluorophenyl)ethanol consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The exact mass is 158.054321 .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)ethanol can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of various organic compounds . It has been used in the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) into the chiral alcohol (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) .
Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)ethanol has a density of 1.2±0.1 g/cm3 . It has a boiling point of 206.5±25.0 °C at 760 mmHg . The flash point is 78.7±23.2 °C . The vapour pressure is 0.1±0.4 mmHg at 25°C .
科学研究应用
1. Synergistic Toxicity Study
- Application Summary: This study investigated the synergistic toxic effects of ethanol and 2,4-dichlorophenoxyacetic acid (2,4-D) in male albino rats .
- Methods of Application: A total number of 28 Wistar male rats were divided into 4 groups (7/each), and 2,4-D (5 mg/kg) and ethanol (3 g/kg) were administered orally to rats for 60 days, either alone or in combination .
- Results: Co-administration of ethanol and 2,4-D increased liver functional enzyme levels and lipid peroxidation in blood and tissues while decreased glutathione and antioxidant enzyme activities when compared to individual applications . Furthermore, co-administration of ethanol and 2,4-D caused DNA damage as well as the increase in apoptotic and proinflammatory cytokine gene expressions .
2. Bioreductive Production of (S)-2-chloro-1-(3, 4-difluorophenyl) Ethanol
- Application Summary: This study focused on the biocatalytic solution to (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .
- Methods of Application: An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .
- Results: The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
3. Synthesis of Ticagrelor
- Application Summary: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
- Methods of Application: A ketoreductase (KRED) KR-01 was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol .
- Results: The chiral alcohol was successfully synthesized, contributing to the production of Ticagrelor .
4. Enzymatic Process Development
- Application Summary: This study focused on the development of an enzymatic process for the preparation of (S)-2-chloro-1-(2-fluorophenyl)ethanol .
- Methods of Application: The mutant L205A was used in elevated substrate concentrations of 50–100 g/l .
- Results: The application of Mut3B achieved 75–> 99% conversion and > 99% ee .
5. Single Mutations of Ketoreductase ChKRED20
- Application Summary: This study focused on the biocatalytic solution to (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .
- Methods of Application: An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .
- Results: The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
6. Crystal Structure and Iterative Saturation Mutagenesis of ChKRED20
- Application Summary: This study focused on the development of an enzymatic process for the preparation of (S)-2-chloro-1-(2-fluorophenyl)ethanol .
- Methods of Application: The mutant Mut3B was used in elevated substrate concentrations of 50–100 g/l .
- Results: The application of Mut3B achieved 75–> 99% conversion and > 99% ee .
安全和危害
未来方向
Potential future directions for research include investigating the antiproliferative properties of 2-(2,4-Difluorophenyl)ethanol, and developing new materials based on its cross-linking properties. Another area of interest is the exploration of its use in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
属性
IUPAC Name |
2-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQAPMRTVBEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


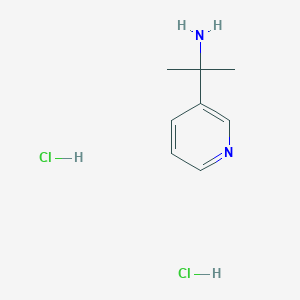
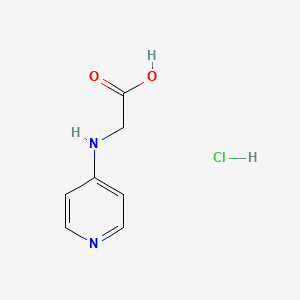
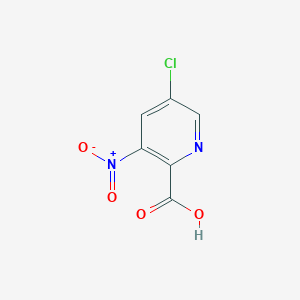
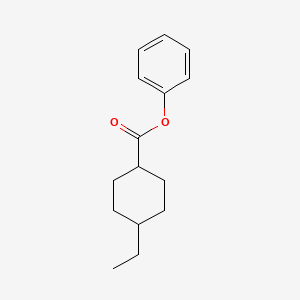

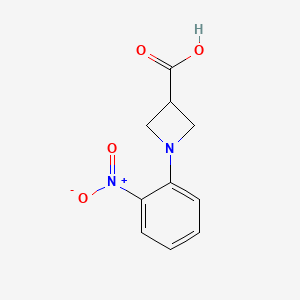

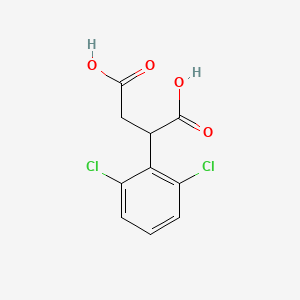
![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)
